molecular formula C31H36N4O7S B12820078 N|A-Fmoc-N|O-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine

N|A-Fmoc-N|O-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine

Cat. No.: B12820078
M. Wt: 608.7 g/mol
InChI Key: LKGHIEITYHYVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(Mtr)-OH: is a derivative of arginine, an amino acid, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminal and the methoxytrimethylbenzene sulfonyl (Mtr) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the functional groups of arginine during the synthesis process, ensuring that the desired peptide sequence is obtained without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Arg(Mtr)-OH typically involves the protection of the arginine amino acid. The Fmoc group is introduced to the N-terminal of arginine using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtr group is introduced to the side chain of arginine using methoxytrimethylbenzene sulfonyl chloride in the presence of a base like triethylamine. The reaction conditions usually involve an organic solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of Fmoc-Arg(Mtr)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Arg(Mtr)-OH undergoes several types of reactions, including deprotection, substitution, and coupling reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with specific sequences, where arginine is incorporated at the desired position with its functional groups properly protected or deprotected as needed .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Mtr)-OH involves the protection of the arginine amino acid during peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions, while the Mtr group protects the guanidino side chain of arginine. During the synthesis process, these protecting groups are selectively removed to allow for the formation of peptide bonds at specific positions .

Comparison with Similar Compounds

Uniqueness: Fmoc-Arg(Mtr)-OH is unique due to the specific properties of the Mtr group, which provides effective protection of the arginine side chain while being relatively easy to remove under mild conditions. This makes it particularly useful in the synthesis of peptides that are sensitive to harsh deprotection conditions .

Properties

IUPAC Name

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHIEITYHYVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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